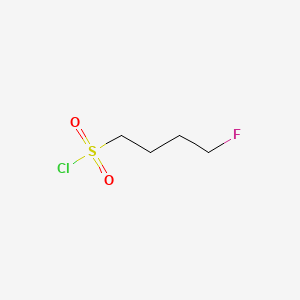

Butanesulfonyl chloride, 4-fluoro-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to butanesulfonyl chloride, 4-fluoro-, has been explored through various methods, focusing on the creation of fluorinated alkenes and other derivatives. For instance, the use of 1-tert-Butyl-1H-tetrazol-5-yl fluoromethyl sulfone (TBTSO2CH2F) has been developed as an efficient fluoromethylidene synthon for the synthesis of monofluoroalkenes via Julia-Kocienski olefination reactions (Zhu et al., 2010).

Molecular Structure Analysis

The molecular structure and conformational properties of related compounds, such as Fluorocarbonyl trifluoromethanesulfonate, have been detailed through studies involving gas electron diffraction, vibrational spectroscopy, and quantum chemical calculations, providing insights into the geometric structure and behavior of these molecules in different states (Védova et al., 2004).

Chemical Reactions and Properties

The reactivity and properties of fluorosulfonyl and related groups have been extensively studied. For example, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride has been identified as a deoxofluorinating agent with high thermal stability and resistance to aqueous hydrolysis, showcasing its potential in diverse fluorination capabilities (Umemoto et al., 2010).

Physical Properties Analysis

The physical properties of related compounds, such as N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts, have been analyzed, revealing their potential use as ionic liquids and solid electrolytes due to their thermophysical characteristics (Forsyth et al., 2006).

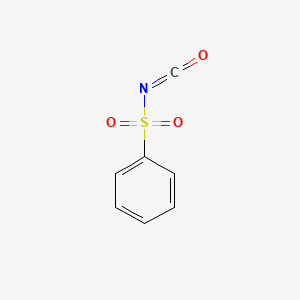

Chemical Properties Analysis

The chemical properties of arenesulfonyl fluoride synthesized via copper-catalyzed fluorosulfonylation of arenediazonium salts, using 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct as a sulfonyl source in combination with KHF2, illustrate the impact of the arene ring's electronic character on the reaction pathway (Liu et al., 2020).

科学研究应用

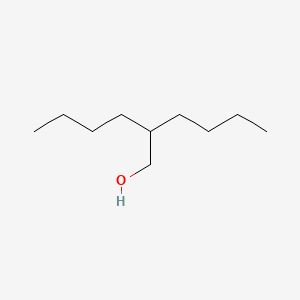

Synthesis of Hydroxyalkanesulfonyl Chlorides

Research led by J. King et al. (1987) focused on synthesizing hydroxyalkanesulfonyl chlorides, including compounds like 6-hydroxy-1-butanesulfonyl chloride and 5-hydroxy-1-pentanesulfonyl chloride. These compounds were characterized through spectroscopic methods and explored for their potential to form sultones and crystalline acetoxy-piperidides, demonstrating their significance in organic synthesis processes (King et al., 1987).

Novel Polymeric Materials

M. Padaki et al. (2013) explored the synthesis of novel polymers using components like 4-amino-1-benzenesulphonamide and analyzed their application in desalination through composite nanofiltration (NF) membranes. The study highlighted the potential of these polymers in water purification technologies (Padaki et al., 2013).

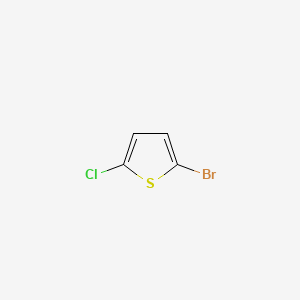

Electrophysiology and Toxicology

Research by K. Osman et al. (1996) investigated the role of sulfonyl fluorides, including butanesulfonyl fluoride, in promoting neuropathy induced by organophosphates. This study is crucial for understanding the toxicological effects and mechanisms of certain chemicals on nerve tissues (Osman et al., 1996).

Development of N-F Fluorinating Agents

T. Umemoto et al. (2021) provided a comprehensive review on the development of N-F fluorinating agents, exploring the synthesis, reactions, and applications of these reagents in various fields, including medicinal chemistry and material science. This highlights the broad applications of fluorinating agents in scientific research (Umemoto et al., 2021).

Fuel-Cell Applications

A study by Byungchan Bae et al. (2009) focused on synthesizing sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups. These materials demonstrated high proton conductivity and mechanical properties, making them promising for fuel-cell applications (Bae et al., 2009).

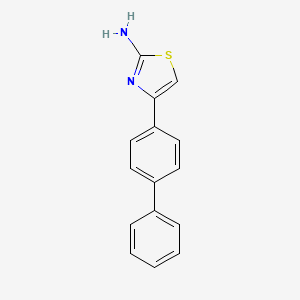

Synthesis of Antitumor Compounds

A. McCarroll et al. (2007) described the synthesis of antitumor compounds through Sonogashira couplings, highlighting the incorporation of various substituents into the arylsulfonyl moiety. This research contributes to the development of new cancer therapies (McCarroll et al., 2007).

安全和危害

“Butanesulfonyl chloride, 4-fluoro-” is considered hazardous. It is combustible and causes severe skin burns and eye damage. It may also cause respiratory irritation. Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

4-fluorobutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClFO2S/c5-9(7,8)4-2-1-3-6/h1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWBBSTVVUPYAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)Cl)CF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClFO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190678 |

Source

|

| Record name | Butanesulfonyl chloride, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butanesulfonyl chloride, 4-fluoro- | |

CAS RN |

372-00-9 |

Source

|

| Record name | Butanesulfonyl chloride, 4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanesulfonyl chloride, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methoxybenzo[d]thiazol-2-amine](/img/structure/B1265578.png)